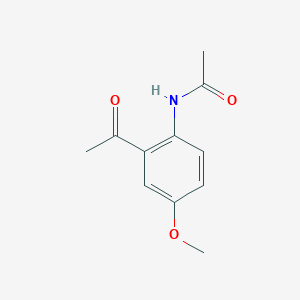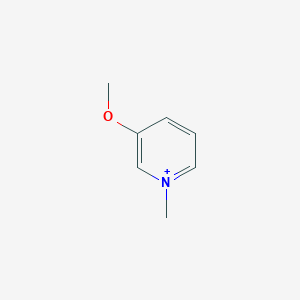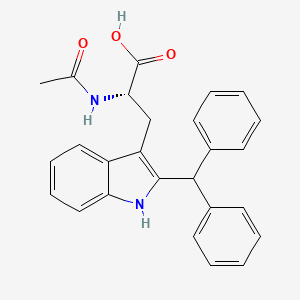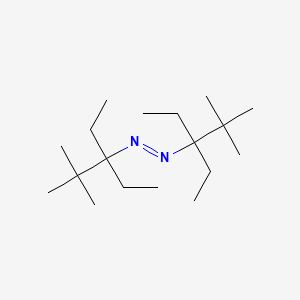
(1R,2R)-1-Chloro-2-methylcyclobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-1-Chloro-2-methylcyclobutane is a chiral cyclobutane derivative with a chlorine atom and a methyl group attached to the first and second carbon atoms, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-Chloro-2-methylcyclobutane can be achieved through several methods. One common approach involves the cyclization of suitable precursors under specific conditions. For instance, the reaction of 1,2-dichlorocyclobutane with a strong base can lead to the formation of the desired compound. Another method involves the use of chiral catalysts to induce the formation of the (1R,2R) isomer selectively.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1-Chloro-2-methylcyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Elimination Reactions: Under strong basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form alkanes.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Formation of alcohols or ethers.
Elimination: Formation of alkenes.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Scientific Research Applications
(1R,2R)-1-Chloro-2-methylcyclobutane has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,2R)-1-Chloro-2-methylcyclobutane involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of different products depending on the reaction conditions. The pathways involved may include nucleophilic substitution, elimination, and oxidation-reduction reactions.
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-1-Chloro-2-methylcyclobutane: The enantiomer of (1R,2R)-1-Chloro-2-methylcyclobutane with similar chemical properties but different stereochemistry.
1-Chloro-2-methylcyclopropane: A smaller ring analog with different reactivity due to ring strain.
1-Chloro-2-methylcyclohexane: A larger ring analog with different physical and chemical properties.
Uniqueness
This compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it valuable in asymmetric synthesis and the development of chiral drugs.
Properties
CAS No. |
56180-91-7 |
|---|---|
Molecular Formula |
C5H9Cl |
Molecular Weight |
104.58 g/mol |
IUPAC Name |
(1R,2R)-1-chloro-2-methylcyclobutane |
InChI |
InChI=1S/C5H9Cl/c1-4-2-3-5(4)6/h4-5H,2-3H2,1H3/t4-,5-/m1/s1 |
InChI Key |
JAVJHANYVPVKQE-RFZPGFLSSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]1Cl |
Canonical SMILES |
CC1CCC1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Pyridinamine, 2-nitro-N-[2-(1-pyrrolidinyl)ethyl]-, ethanedioate](/img/structure/B14639526.png)
![1-Iodo-3-[(1-methoxypropan-2-YL)oxy]oct-1-ene](/img/structure/B14639527.png)



![5-Nitro-2-{[2-phenyl-3-(propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}pyridine](/img/structure/B14639562.png)





![3-Methyl-8-nitro-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14639605.png)

